molecular formula C19H15N5OS B2725947 N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1705880-91-6

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2725947
CAS No.: 1705880-91-6
M. Wt: 361.42
InChI Key: JXZVCVMDASOSSL-UHFFFAOYSA-N
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Description

“N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a compound that belongs to a class of novel thiazole-(benz)azole derivatives . These derivatives have been synthesized to investigate their potential anticancer activity .


Synthesis Analysis

The synthesis of these compounds involves several steps, and the structure of the compounds is confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses . The yield of the synthesis process is reported to be 85% .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroanalytical data. The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .


Physical and Chemical Properties Analysis

The compound has a melting point of 193°C . The IR, 1H-NMR, and MS spectral data provide information about the compound’s chemical structure .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A cornerstone of research involving compounds similar to N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is the development of efficient synthetic methods. For example, Kumar et al. (2012) described the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, highlighting the critical role of functionalized enamides and the introduction of diverse functionalities into the oxazole products (Kumar et al., 2012). Similarly, Kumar et al. (2013) reported on the chemoselective thionation-cyclization of functionalized enamides to synthesize trisubstituted thiazoles, showcasing the utility of Lawesson's reagent in the process (Kumar et al., 2013).

Biological Activities and Therapeutic Potential

Research into the biological activities of triazole and thiazole derivatives reveals their potential as therapeutic agents. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds incorporating the triazole and thiadiazole moieties and evaluated their antimicrobial activities against various bacterial and fungal strains, indicating the potential of such compounds in antimicrobial therapy (Patel & Patel, 2015). In another study, Lei et al. (2014) focused on anticancer nucleosides based on the triazole nucleus, which were synthesized and showed promising anticancer activity, underscoring the importance of structural modification for enhancing therapeutic efficacy (Lei et al., 2014).

Catalytic Applications and Material Science

Further extending the utility of triazole derivatives, Saleem et al. (2013) explored half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based ligands for their catalytic oxidation and hydrogenation properties. This study illustrates the potential of such complexes in catalysis, contributing to the development of efficient synthetic and transformation processes (Saleem et al., 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are largely attributed to its interactions with various biomolecules. The compound has been shown to interact with enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects .

Cellular Effects

This compound has been found to exert significant effects on various types of cells. In particular, it has been shown to inhibit the proliferation of A549 and C6 tumor cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s anticancer activity is thought to be mediated through its ability to induce apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to be stable, with no significant degradation observed over the course of the studies .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with dosage. While the compound has been shown to exert anticancer effects at certain dosages, high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by various factors, including targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c1-13-21-18(12-26-13)15-9-5-6-10-16(15)22-19(25)17-11-20-24(23-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZVCVMDASOSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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